N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide
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Overview
Description
N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) salts and can be performed under mild conditions.
Industrial Production Methods
Industrial production of triazole derivatives, including N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole structure.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness
N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and cyclohexanecarboxamide groups enhances its lipophilicity and ability to interact with hydrophobic targets, making it a valuable compound for various applications .
Biological Activity
N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various biological systems.
Chemical Structure and Properties
The chemical formula for this compound is C14H24N4O. The structure features a cyclohexanecarboxamide moiety linked to a 5-methyl-1H-1,2,4-triazole ring, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid derivatives with 5-methyl-1H-1,2,4-triazole under specific conditions to yield the desired amide. The reaction conditions often include refluxing in solvents such as ethanol or methanol with appropriate catalysts.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. A study demonstrated that N-butyl derivatives showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Antifungal Activity
This compound has also been evaluated for antifungal activity against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent antifungal properties.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses in human macrophages. It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various triazole derivatives, this compound was found to be one of the most effective against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of this compound revealed its ability to inhibit NF-kB signaling pathways in macrophages. This finding supports its use as a therapeutic agent in managing chronic inflammatory conditions.
Properties
CAS No. |
62400-36-6 |
---|---|
Molecular Formula |
C14H24N4O |
Molecular Weight |
264.37 g/mol |
IUPAC Name |
N-butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H24N4O/c1-3-4-10-18(14-15-11(2)16-17-14)13(19)12-8-6-5-7-9-12/h12H,3-10H2,1-2H3,(H,15,16,17) |
InChI Key |
TXXRTCJCALSYNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NNC(=N1)C)C(=O)C2CCCCC2 |
Origin of Product |
United States |
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